![molecular formula C17H17NO3 B5702202 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a synthetic derivative of phenylpropionic acid, which is a nonsteroidal anti-inflammatory drug. MPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve interactions with cellular membranes and proteins. This compound has been shown to have a high affinity for certain types of proteins, which may contribute to its observed effects on cellular function.
Biochemical and Physiological Effects:
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate has been shown to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high specificity for certain types of proteins, which can make it a valuable tool for studying protein-protein interactions. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate, including further studies of its mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, this compound may have applications in the development of new imaging techniques and in the study of cellular signaling pathways. Further research is needed to fully understand the potential of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate and to explore its many possible applications in the field of scientific research.
Synthesemethoden
The synthesis of 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate involves several steps, including the reaction of 4-methylbenzenamine with phosgene to form 4-methylphenyl isocyanate. This intermediate is then reacted with 4-carboxyphenyl propionic acid to form the final product, 4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate.
Wissenschaftliche Forschungsanwendungen
4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for imaging cellular structures. This compound has also been used in studies of protein-protein interactions and as a tool for investigating the mechanisms of enzyme catalysis.
Eigenschaften
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)21-15-10-6-13(7-11-15)17(20)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMGMWXTHYRJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)

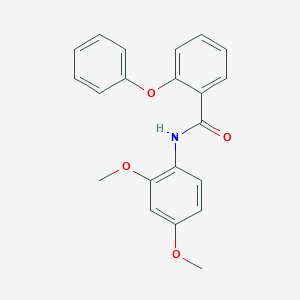
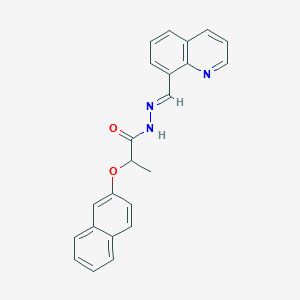
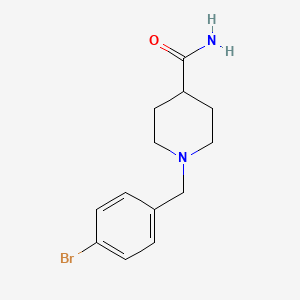
![N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
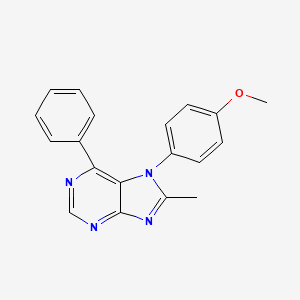
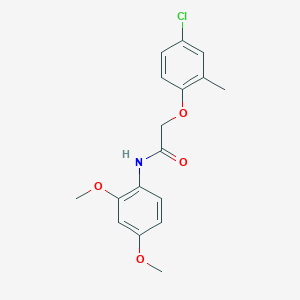
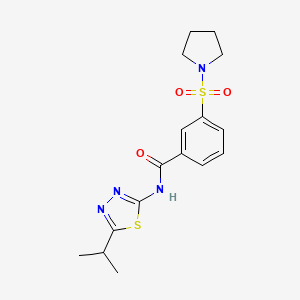
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)